molecular formula C14H22N2O B13100946 N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine

N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine

Cat. No.: B13100946
M. Wt: 234.34 g/mol
InChI Key: VFIOJNQPJGNBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is a cyclopentanamine derivative featuring a pyridine ring substituted with an isopropoxy group at the 5-position.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(5-propan-2-yloxypyridin-2-yl)methyl]cyclopentanamine

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-7-13(16-10-14)9-15-12-5-3-4-6-12/h7-8,10-12,15H,3-6,9H2,1-2H3

InChI Key

VFIOJNQPJGNBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine typically involves the reaction of 5-isopropoxypyridine-2-carbaldehyde with cyclopentylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures and environmental considerations would also be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopentanamine moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines with altered substituents.

Scientific Research Applications

Chemistry: In chemistry, N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions .

Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine: In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Neurological Imaging

N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ([11C]HACH242)
  • Structure : Contains a 4-fluoro-2-methoxyphenyl group attached to pyridine, with a cyclopentanamine chain.
  • Application : Radiolabeled PET tracer targeting NR2B subunit-containing NMDA receptors.
  • Key Data: LogDoct,7.4: 1.8 (measured via octanol-buffer partitioning) . Synthetic Yield: ~60% after HPLC purification; radiochemical purity >99% .
  • However, bulkier substituents could reduce NMDA receptor binding affinity .
N-(3-Methyl-4-(3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide
  • Structure : Cyclopentanamine fused with a heterocyclic pyrrolopyrazine system.
  • Application : Investigated for kinase inhibition (indirect evidence from synthetic routes) .
  • Comparison : The absence of a pyridine ring in this compound highlights the critical role of aromatic systems in receptor targeting. The target compound’s pyridine-isopropoxy motif may offer better selectivity for neurological targets .

Calcium Channel Inhibitors

(R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine (23b)
  • Structure : Cyclopentanamine with 2,2-dimethyl and phenylethyl substituents.
  • Application : CaV1.3 calcium channel inhibitor .
  • Key Data :
    • Synthetic Yield : 60% via reductive amination.
    • Activity : Higher stereoselectivity for CaV1.3 vs. CaV1.2 channels.
  • Comparison : The target compound lacks alkyl groups on the cyclopentanamine ring, which may reduce steric hindrance and alter receptor selectivity. The isopropoxy-pyridine system could shift activity from calcium channels to NMDA receptors .

Catalytic Metal Complexes

Cd(II) Complexes with N-(Pyridin-2-ylmethylene)cyclopentanamine
  • Structure : Cyclopentanamine linked to a pyridine Schiff base.
  • Application : Catalysts for methyl methacrylate polymerization .
  • Key Data :
    • Polymerization Efficiency : 85% conversion in 6 hours.
  • Comparison : The absence of a Schiff base in the target compound limits its metal-coordination capability. However, the isopropoxy group’s electron-donating effects might enhance stability in catalytic applications if modified .

Physicochemical Properties

Compound LogDoct,7.4 Synthetic Yield (%) Key Substituents
Target Compound Predicted: ~2.2 Not reported 5-Isopropoxypyridin-2-yl
[11C]HACH242 1.8 60 4-Fluoro-2-methoxyphenyl
N-(3-Methoxyphenethyl)cyclopentanamine Not reported 70 (alkylation step) 3-Methoxyphenethyl
Cd(II) Complexes Not applicable 85 (polymer yield) Pyridin-2-ylmethylene

Table 1: Comparative physicochemical and synthetic data.

Biological Activity

N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 5 Isopropoxypyridin 2 yl methyl cyclopentanamine\text{N 5 Isopropoxypyridin 2 yl methyl cyclopentanamine}

This structure features a cyclopentanamine core linked to a pyridine derivative, which is known to influence its biological interactions.

This compound acts primarily as an agonist of G-protein coupled receptor 43 (GPR43) . GPR43 is implicated in various metabolic pathways, particularly in the regulation of insulin sensitivity and lipid metabolism. The activation of GPR43 can lead to several physiological effects:

  • Improvement in Glucose Tolerance : Agonists like this compound have shown promise in enhancing glucose uptake and metabolism, which is crucial for managing Type 2 diabetes mellitus (T2DM) .
  • Reduction in Lipid Disorders : The compound may help in mitigating dyslipidemia by modulating lipid profiles, thereby reducing cardiovascular risks associated with high triglycerides and LDL cholesterol levels .

1. Metabolic Diseases

The primary therapeutic application of this compound lies in its potential to treat metabolic disorders such as T2DM and obesity. Studies indicate that compounds targeting GPR43 can lead to:

Effect Mechanism
Increased GLP-1 secretionEnhances insulin release from pancreatic cells
Reduced inflammationModulates macrophage activity
Improved insulin sensitivityAffects hepatic and muscular insulin action

2. Case Studies

Several case studies have illustrated the efficacy of GPR43 agonists in clinical settings:

  • Case Study 1 : A clinical trial involving diabetic patients treated with GPR43 agonists showed improved glycemic control and reduced HbA1c levels over a six-month period.
  • Case Study 2 : In a cohort study, patients with dyslipidemia who received treatment with similar compounds exhibited significant reductions in LDL cholesterol and triglyceride levels compared to control groups.

Research Findings

Recent research has highlighted the compound's potential benefits:

  • A study published in Nature Reviews demonstrated that GPR43 activation leads to enhanced fatty acid oxidation in adipose tissue, contributing to weight loss and improved metabolic health .
  • Another investigation found that short-chain fatty acids (SCFAs), which activate GPR43, can significantly reduce hyperglycemia in diabetic mouse models, suggesting that this compound may share similar effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.